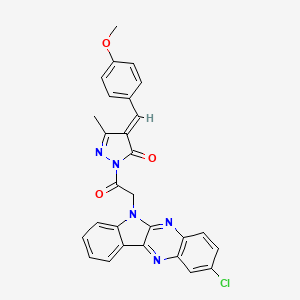
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indole, quinoxaline, and pyrazolone, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the indole and quinoxaline intermediates, followed by their coupling to form the indoloquinoxaline core. This core is then acetylated and further reacted with 4-methoxybenzaldehyde and 3-methyl-1H-pyrazol-5(4H)-one under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Condensation: The pyrazolone moiety can participate in condensation reactions with aldehydes or ketones to form various derivatives.
科学的研究の応用
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be compared with similar compounds such as:
Indoloquinoxalines: These compounds share the indoloquinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolones: Compounds with the pyrazolone moiety exhibit different reactivity and applications depending on their substituents.
Benzylidene derivatives: These compounds have a benzylidene group, which can influence their reactivity and interactions with biological targets.
The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of these structural elements, providing a versatile platform for various scientific applications.
特性
CAS番号 |
119457-14-6 |
|---|---|
分子式 |
C28H20ClN5O3 |
分子量 |
509.9 g/mol |
IUPAC名 |
(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H20ClN5O3/c1-16-21(13-17-7-10-19(37-2)11-8-17)28(36)34(32-16)25(35)15-33-24-6-4-3-5-20(24)26-27(33)31-22-12-9-18(29)14-23(22)30-26/h3-14H,15H2,1-2H3/b21-13+ |
InChIキー |
ZMQIYWJHYGRLAL-FYJGNVAPSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


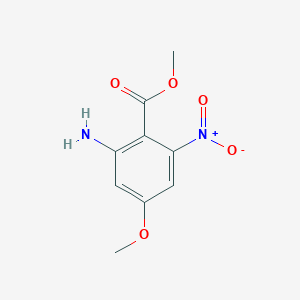


![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)
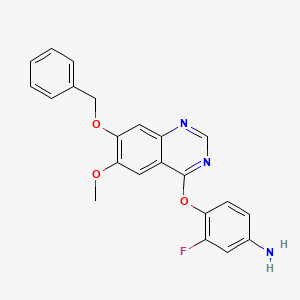
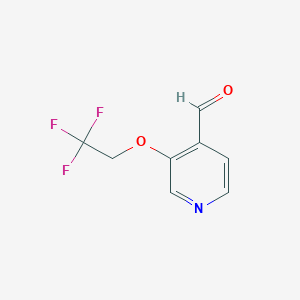
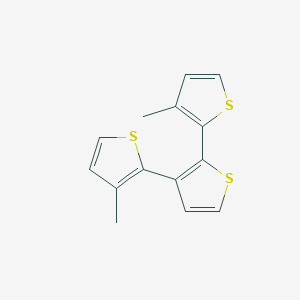
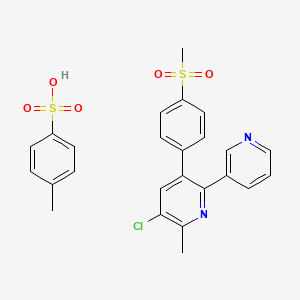
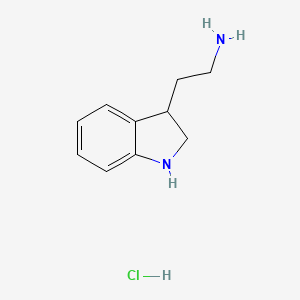
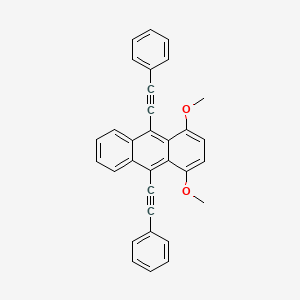
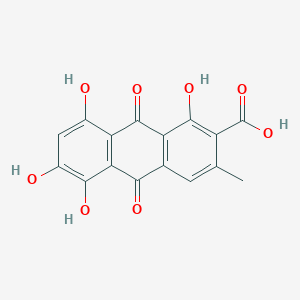
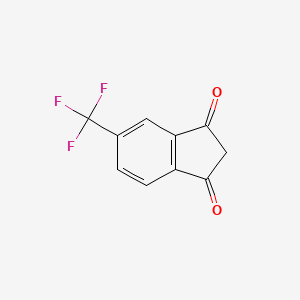
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
